2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide
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Overview
Description
2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds known as naphthyridines. These compounds are characterized by their diverse biological activities and photochemical properties. The presence of the naphthyridine core in this compound makes it a subject of interest in medicinal chemistry and materials science .
Preparation Methods
The synthesis of 2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide can be achieved through various synthetic routes. One common method involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding the desired naphthyridine derivative in 30–96% overall yield . Industrial production methods often employ eco-friendly and atom-economical approaches to ensure safety and efficiency .
Chemical Reactions Analysis
2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used to reduce the compound, often resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or amines replace existing functional groups on the compound.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, making it a potential candidate for drug development and biochemical studies.
Medicine: Due to its biological properties, it is investigated for its potential therapeutic applications, including antibacterial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The naphthyridine core allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide can be compared with other naphthyridine derivatives, such as:
Gemifloxacin: A fluoroquinolone antibiotic with a naphthyridine core, used to treat bacterial infections.
Naphthyridin-thiazole derivatives: These compounds exhibit antimicrobial and anti-inflammatory activities and are synthesized using eco-friendly methods.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-27-19-12-6-5-11-17(19)22(26)25-21-18(15-8-3-2-4-9-15)14-16-10-7-13-23-20(16)24-21/h2-14H,1H3,(H,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEOLBYACJOKGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C=C3C=CC=NC3=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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